
(2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. In biochemistry, it has been studied for its ability to inhibit certain enzymes and for its potential as a fluorescent probe. In materials science, it has been explored for its use in the synthesis of luminescent materials.
Wirkmechanismus
The mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate varies depending on its application. In anticancer studies, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting certain enzymes involved in cell survival. In antiviral and antibacterial studies, it has been shown to inhibit the replication of viruses and bacteria by interfering with their DNA or RNA synthesis. In biochemistry studies, it has been shown to inhibit certain enzymes by binding to their active sites.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate depend on its concentration and the specific application. In anticancer studies, it has been shown to induce apoptosis in cancer cells without affecting normal cells. In antiviral and antibacterial studies, it has been shown to have a broad-spectrum activity against various viruses and bacteria. In biochemistry studies, it has been shown to selectively inhibit certain enzymes without affecting others.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate in lab experiments include its high yield synthesis, broad-spectrum activity, and selective inhibition of certain enzymes. However, its limitations include its potential toxicity at high concentrations and the need for further studies to determine its optimal concentration and dosage for specific applications.
Zukünftige Richtungen
There are several future directions for the research on (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate. These include:
1. Further studies on its anticancer properties and its potential as a chemotherapeutic agent.
2. Investigation of its antiviral and antibacterial properties for the development of new antiviral and antibacterial agents.
3. Exploration of its potential as a fluorescent probe for bioimaging applications.
4. Synthesis of new luminescent materials using (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate as a precursor.
5. Studies on its toxicity and pharmacokinetics to determine its safety and optimal dosage for specific applications.
Conclusion
In conclusion, (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various applications.
Synthesemethoden
The synthesis of (2-hydroxy-6-methylquinolin-3-yl)methyl 3-methylbenzoate involves the reaction of 2-hydroxy-6-methylquinoline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The product is obtained as a yellow solid with a high yield.
Eigenschaften
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-4-3-5-14(8-12)19(22)23-11-16-10-15-9-13(2)6-7-17(15)20-18(16)21/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIQPVZNYDRTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2=CC3=C(C=CC(=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)



![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)








